REACTION_SMILES
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[C:111]([c:112]1[c:113]([OH:114])[c:115]([S:116][c:117]2[c:118]([CH3:119])[cH:120][cH:121][cH:122][c:123]2[CH3:124])[cH:125][c:126]([C:127]([CH3:128])([CH3:129])[CH3:130])[cH:131]1)([CH3:132])([CH3:133])[CH3:134].[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[c:6]([O:25][CH2:26][CH3:27])[c:7]([S:12][c:13]2[c:14]([OH:24])[c:15]([C:20]([CH3:21])([CH3:22])[CH3:23])[cH:16][c:17]([CH3:19])[cH:18]2)[cH:8][c:9]([CH3:11])[cH:10]1.[C:28]([c:29]1[c:30]([OH:31])[c:32]([S:33][c:34]2[cH:35][c:36]([CH3:37])[cH:38][c:39]([C:40]([CH3:41])([CH3:42])[CH3:43])[c:44]2[O:45][CH3:46])[cH:47][c:48]([CH3:49])[cH:50]1)([CH3:51])([CH3:52])[CH3:53].[C:54]([c:55]1[c:56]([OH:57])[c:58]([S:59][c:60]2[cH:61][c:62]([CH3:63])[cH:64][c:65]([C:66]([CH3:67])([CH3:68])[CH3:69])[c:70]2[O:71][CH2:72][CH2:73][CH3:74])[cH:75][c:76]([CH3:77])[cH:78]1)([CH3:79])([CH3:80])[CH3:81].[C:82]([c:83]1[c:84]([OH:85])[c:86]([S:87][c:88]2[cH:89][c:90]([CH3:91])[cH:92][c:93]([C:94]([CH3:95])([CH3:96])[CH3:97])[c:98]2[O:99][Si:100]([CH3:101])([CH3:102])[CH3:103])[cH:104][c:105]([CH3:106])[cH:107]1)([CH3:108])([CH3:109])[CH3:110]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[c:6]([OH:25])[c:7]([S:12][c:13]2[c:14]([OH:24])[c:15]([C:20]([CH3:21])([CH3:22])[CH3:23])[cH:16][c:17]([CH3:19])[cH:18]2)[cH:8][c:9]([CH3:11])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(C)c1Sc1cc(C(C)(C)C)cc(C(C)(C)C)c1O
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Name
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CCOc1c(Sc2cc(C)cc(C(C)(C)C)c2O)cc(C)cc1C(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1c(Sc2cc(C)cc(C(C)(C)C)c2O)cc(C)cc1C(C)(C)C
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Name
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COc1c(Sc2cc(C)cc(C(C)(C)C)c2O)cc(C)cc1C(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1c(Sc2cc(C)cc(C(C)(C)C)c2O)cc(C)cc1C(C)(C)C
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Name
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CCCOc1c(Sc2cc(C)cc(C(C)(C)C)c2O)cc(C)cc1C(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCOc1c(Sc2cc(C)cc(C(C)(C)C)c2O)cc(C)cc1C(C)(C)C
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Name
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Cc1cc(Sc2cc(C)cc(C(C)(C)C)c2O[Si](C)(C)C)c(O)c(C(C)(C)C)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Sc2cc(C)cc(C(C)(C)C)c2O[Si](C)(C)C)c(O)c(C(C)(C)C)c1
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Name
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Type
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product
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Smiles
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Cc1cc(Sc2cc(C)cc(C(C)(C)C)c2O)c(O)c(C(C)(C)C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |